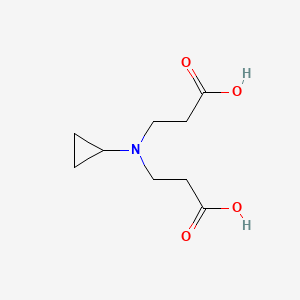
3,3'-(Cyclopropylazanediyl)dipropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Cyclopropylazanediyl)dipropanoic acid is an organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl group attached to an azanediyl (amine) linkage, which is further connected to two propanoic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopropylazanediyl)dipropanoic acid typically involves the reaction of cyclopropylamine with a suitable diacid chloride or anhydride. One common method is the reaction of cyclopropylamine with succinic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 3,3’-(Cyclopropylazanediyl)dipropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Cyclopropylazanediyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Cyclopropylazanediyl)dipropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Cyclopropylazanediyl)dipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Hexadecylcarbamothioylazanediyl)dipropanoic acid: Similar structure but with a longer alkyl chain, which may affect its solubility and reactivity.
3,3’-(Decylcarbamothioylazanediyl)dipropanoic acid: Another similar compound with a different alkyl chain length, influencing its physical and chemical properties.
Uniqueness
3,3’-(Cyclopropylazanediyl)dipropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-[2-carboxyethyl(cyclopropyl)amino]propanoic acid |
InChI |
InChI=1S/C9H15NO4/c11-8(12)3-5-10(7-1-2-7)6-4-9(13)14/h7H,1-6H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
HHTXWZAJYAJTRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
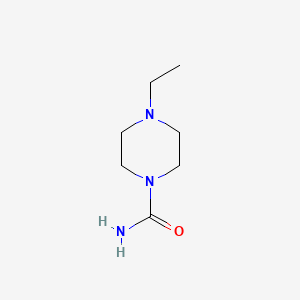
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
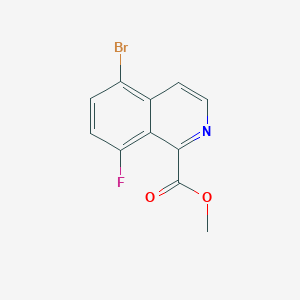
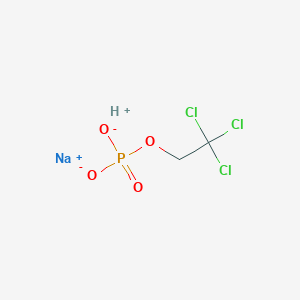
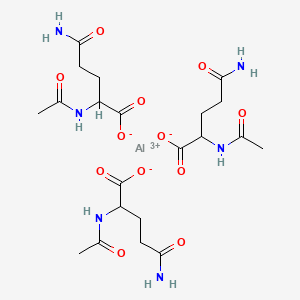


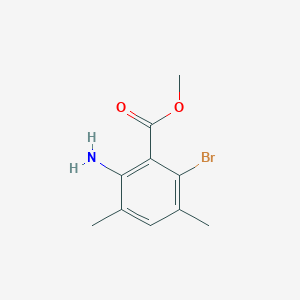
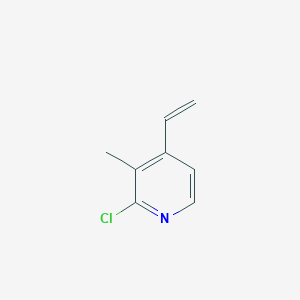
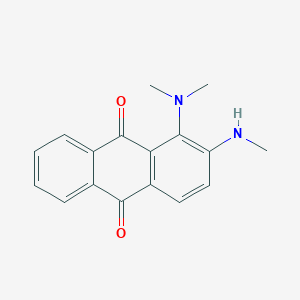
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)

